molecular formula C11H7ClN4 B15317673 2-Chloro-4-(1h-pyrazol-1-yl)quinazoline

2-Chloro-4-(1h-pyrazol-1-yl)quinazoline

Cat. No.: B15317673
M. Wt: 230.65 g/mol
InChI Key: ZLZLZILYSKRDGC-UHFFFAOYSA-N
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Description

2-Chloro-4-(1H-pyrazol-1-yl)quinazoline is a heterocyclic compound that combines the structural features of quinazoline and pyrazole. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both chloro and pyrazolyl groups in the quinazoline scaffold enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)quinazoline typically involves the reaction of 2-chloroquinazoline with pyrazole under specific conditions. One common method includes the use of phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation in the presence of sodium carbonate . This method ensures the formation of the desired pyrazolyl-quinazoline derivative with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1H-pyrazol-1-yl)quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

    Cyclization Reactions: The pyrazolyl group can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents like dimethylformamide (DMF) and catalysts such as palladium or copper.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Cyclization Reactions: Cyclization can be facilitated by the use of strong acids or bases and elevated temperatures.

Major Products Formed

    Substitution Products: Various substituted quinazolines with different functional groups.

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Dihydroquinazolines.

    Cyclization Products: Fused heterocyclic compounds with enhanced biological activity.

Scientific Research Applications

2-Chloro-4-(1H-pyrazol-1-yl)quinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1H-pyrazol-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(1H-pyrazol-1-yl)quinazoline is unique due to its specific combination of chloro and pyrazolyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C11H7ClN4

Molecular Weight

230.65 g/mol

IUPAC Name

2-chloro-4-pyrazol-1-ylquinazoline

InChI

InChI=1S/C11H7ClN4/c12-11-14-9-5-2-1-4-8(9)10(15-11)16-7-3-6-13-16/h1-7H

InChI Key

ZLZLZILYSKRDGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)N3C=CC=N3

Origin of Product

United States

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